molecular formula C8H9BrO B1585010 1-(Bromomethyl)-2-methoxybenzene CAS No. 52289-93-7

1-(Bromomethyl)-2-methoxybenzene

Cat. No.: B1585010
CAS No.: 52289-93-7
M. Wt: 201.06 g/mol
InChI Key: WAUNFWSVXRPCDQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxybenzene, also known as o-Anisylmethyl bromide, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene, where a bromomethyl group and a methoxy group are attached to the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxytoluene (o-anisole) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products.

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form 2-methoxytoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted benzyl derivatives
  • Aldehydes or acids from oxidation
  • 2-Methoxytoluene from reduction

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-2-methoxybenzene serves multiple roles in scientific research, particularly in the synthesis of bioactive compounds:

Synthesis of PPAR Agonists

One of the most notable applications is its use as a precursor for the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These compounds are crucial for regulating lipid metabolism and glucose homeostasis, making them potential therapeutic agents for metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD) .

Medicinal Chemistry

The compound is utilized in the development of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse substituted products that can be biologically active .

Research indicates that this compound exhibits potential biological activities:

Case Studies and Research Findings

Several studies have explored the applications of this compound in depth:

  • PPAR Agonist Development: Research has demonstrated that derivatives synthesized from this compound can activate PPARs effectively, thus providing insights into their therapeutic potential for metabolic diseases .
  • Mechanistic Investigations: Studies have focused on understanding the reactivity mechanisms involving this compound with nucleophiles and electrophiles, which are crucial for developing new pharmaceuticals targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-methoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the reactivity and orientation of the compound in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-(Bromomethyl)-4-methoxybenzene: The methoxy group is in the para position relative to the bromomethyl group.

    2-Bromo-1-methoxybenzene: The bromine atom is directly attached to the benzene ring without the methylene bridge.

Uniqueness: 1-(Bromomethyl)-2-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns and synthetic utility. The ortho positioning of these groups can lead to specific steric and electronic effects, influencing the outcome of chemical reactions.

Biological Activity

1-(Bromomethyl)-2-methoxybenzene, also known as o-bromobenzyl methyl ether, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C8H9BrO. Its structure features a bromomethyl group attached to a methoxy-substituted benzene ring, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of synthesizing PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These agonists are crucial in regulating lipid metabolism and glucose homeostasis, making them potential therapeutic agents for metabolic disorders such as diabetes and obesity.

  • PPAR Agonism : The compound acts as a precursor in the synthesis of PPAR agonists. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. Activation of PPARs can lead to improved insulin sensitivity and reduced inflammation.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy is limited.
  • Cytotoxicity : Preliminary investigations into the cytotoxic effects of this compound have shown moderate activity against certain cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PPAR AgonismModulates lipid metabolism and glucose homeostasis
AntimicrobialPotential efficacy against various pathogens
CytotoxicityModerate activity against cancer cell lines

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on the synthesis of this compound derivatives to enhance biological activity. For example, modifications at the methoxy or bromomethyl positions have been explored to optimize binding affinity to PPARs or improve cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Bromomethyl)-2-methoxybenzene?

Answer: this compound is typically synthesized via bromination of 2-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction is performed under reflux in solvents like dichloromethane or toluene. Purification involves distillation or recrystallization to achieve >95% purity .

Key ParametersDetails
Brominating AgentsHBr (48% aq.) or PBr₃
SolventDichloromethane, toluene
Reaction Time4–8 hours (reflux)
Yield60–85% (dependent on purity of starting material)

Q. What are the primary applications of this compound in academic research?

Answer: This compound is utilized as:

  • Medicinal Chemistry Intermediate : For synthesizing anti-inflammatory and anticancer agents via Suzuki-Miyaura coupling .
  • Materials Science Building Block : In polymers and liquid crystals due to its electron-donating methoxy group .
  • Organic Synthesis Substrate : For studying nucleophilic substitution mechanisms .
Functional GroupsReactivityApplications
BromomethylElectrophilicCross-coupling reactions
MethoxyElectron-donatingTuning electronic properties in materials

Q. How is this compound characterized analytically?

Answer: Common techniques include:

  • Reverse-Phase HPLC : Using columns like Newcrom R1 (C18 stationary phase) with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H-NMR (δ 3.8 ppm for methoxy, δ 4.5 ppm for bromomethyl) and ¹³C-NMR for structural confirmation .
  • Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the reactivity of this compound in nucleophilic substitutions?

Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates. In contrast, non-polar solvents favor elimination pathways. For example:

  • SN2 in DMF : 90% yield of 2-methoxybenzylamine at 60°C .
  • Competing Elimination : Observed in toluene at >100°C, forming styrene derivatives .
SolventDielectric ConstantDominant PathwayYield (%)
DMF36.7SN285–90
Toluene2.4Elimination40–50

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

Answer: The methoxy group directs electrophilic substitution para to itself, while the bromomethyl group acts as a leaving site. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromine atom undergoes oxidative addition to Pd(0), followed by transmetallation with boronic acids. Computational studies suggest steric hindrance from the methoxy group lowers activation energy at the bromomethyl site .

Q. How does this compound compare structurally and reactively to halogenated analogs?

Answer: Comparative analysis with analogs:

CompoundSubstituentsKey DifferencesReactivity
1-(Bromomethyl)-2-fluoro-4-methoxybenzeneFluoro, methoxyEnhanced electrophilicity due to -FFaster SN2 rates
1-(Chloromethyl)-2-methoxybenzeneChloro, methoxyLower leaving-group abilityRequires harsher conditions
1-(Bromomethyl)-2-nitrobenzeneNitro, methoxyElectron-withdrawing -NO₂ reduces methoxy’s directing effectCompeting substitution sites

Q. What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Toxicity : EPA DSSTox classifies it as Category 3 (irritant; LD₅₀ = 320 mg/kg in rats) .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture (hydrolyzes to release HBr).
  • Storage : Under nitrogen at 2–8°C in amber glass .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?

Answer:

  • Docking Simulations : Predict binding to cysteine residues via bromomethyl group .
  • Kinetic Assays : Measure inhibition constants (e.g., Kᵢ = 12 µM for COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -8.2 kcal/mol) .

Properties

IUPAC Name

1-(bromomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUNFWSVXRPCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200311
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52289-93-7
Record name 1-(Bromomethyl)-2-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052289937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-2-methoxybenzene, tech
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Synthesis routes and methods I

Procedure details

To a solution of 1-hydroxymethyl-2-methoxy-benzene (28.7 g, 0.207 mol) in CH2Cl2 (574 mL) at 0° C. under nitrogen was added slowly PBr3 (13.66 mL, 0.145 mol). After stirring for an additional 1.5 hours, MeOH (13.66 mL) was added and stirred for 5 minutes. To this mixture was added dropwise 10% Na2CO3 (2 mL) solution and stirred for 5 minutes. The mixture was then washed with 10% Na2CO3 (50 mL, 2×) and brine (100 mL). It was dried over MgSO4, and filtered. The filtrate was removed under vacuum to give an oil (40 g) of 1-bromomethyl-2-methoxy-benzene. This material was used without purification.
Quantity
28.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step One
Quantity
574 mL
Type
solvent
Reaction Step One
Name
Quantity
13.66 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added 2-methoxybenzyl alcohol (1.33 mL, 9.99 mmol, Aldrich, St. Louis, Mo.), triphenylphosphine (2.62 g, 9.99 mmol, Aldrich, St. Louis, Mo.) and carbon tetrabromide (0.969 mL, 9.99 mmol, Aldrich, St. Louis, Mo.) in dichloromethane (20 mL). The reaction mixture was stirred at room temperature for 4 h and then the solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with 10% EtOAc in hexanes to give 1-(bromomethyl)-2-methoxybenzene (1.78 g) as a white solid.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.969 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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